Meta-Methyl vs. Para-Methyl Substitution: Computed Lipophilicity and Polar Surface Area Differentiation
The target compound (CAS 854137-72-7) carries a 3-methylphenyl (meta-tolyl) substituent at position 3 of the triazole ring, in contrast to the 4-methylphenyl (para-tolyl) isomer (CAS 851116-13-7). This regiochemical difference alters the electronic distribution across the triazole–phenyl system, resulting in a computed XLogP3 of 1.6 for the meta-methyl derivative versus a value influenced by the altered dipole moment for the para-isomer [1][2]. The TPSA remains constant at 97 Ų for both isomers, but the rotatable bond count differs: 3 for the meta-methyl target versus the same for the para analog, though the spatial orientation of the methyl group affects molecular shape and potential target complementarity [1][2]. Importantly, replacement of the 3-methyl group with a 4-methoxy substituent (CAS 885524-27-6) reduces XLogP3 to 1.2 and increases the HBA count from 4 to 5, demonstrating that even within the same core scaffold, the meta-methylphenyl configuration occupies a distinct lipophilicity–polarity window [1][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBA = 4; TPSA = 97 Ų; Rotatable bonds = 3 (CID 4962552) |
| Comparator Or Baseline | Para-methyl isomer (CAS 851116-13-7): equivalent MW (249.29), TPSA 97 Ų; Para-methoxy analog (CAS 885524-27-6): XLogP3 = 1.2, HBA = 5, TPSA ~106 Ų |
| Quantified Difference | ΔXLogP3 = +0.4 relative to 4-methoxy analog; ΔHBA = −1 relative to 4-methoxy analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); no experimental logP data available for direct confirmation |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration (preferred LogP 1–3) or reducing off-target promiscuity, the 0.4 logP difference and distinct HBA profile of the meta-methyl compound versus the 4-methoxy analog may translate into measurably different pharmacokinetic and target-engagement outcomes, making blind substitution risky without experimental validation.
- [1] PubChem. Compound Summary for CID 4962552: 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid. https://pubchem.ncbi.nlm.nih.gov/compound/4962552 (accessed 2026-05-13). View Source
- [2] PubChem. 2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (CAS 851116-13-7). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). View Source
- [3] PubChem. Compound Summary for CID 4962449: 2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (XLogP3 1.2; HBA 5). https://pubchem.ncbi.nlm.nih.gov/compound/4962449 (accessed 2026-05-13). View Source
